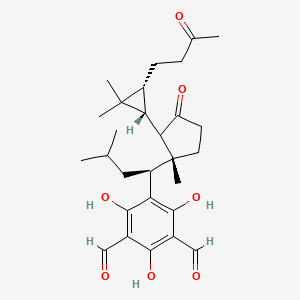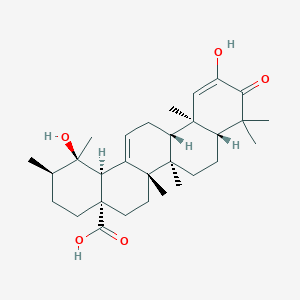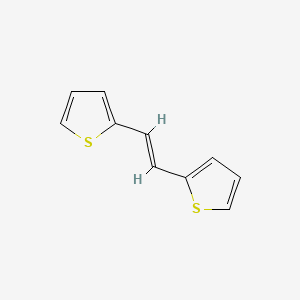
C60 derivative,indene-C60 monoadduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of C60 derivatives, including the indene-C60 monoadduct, often involves fullerene functionalization strategies that aim to enhance solubility and modify electronic properties. For example, the synthesis of amphiphilic fullerene C60 derivatives can be achieved through a one-step quaternization of neutral precursors, leading to derivatives with varied solubilities and aggregation behaviors in water, influenced by the substitution pattern of hydrophilic chains (Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of C60 and its derivatives, including the indene-C60 monoadduct, plays a crucial role in their aggregation behavior and properties. For instance, the solid C60 form exhibits a hexagonal close packing of C60 molecules, as confirmed by infrared spectra and X-ray diffraction studies (Krätschmer et al., 1990).
Chemical Reactions and Properties
C60 derivatives undergo various chemical reactions that enhance their applicability. For instance, a study on the regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells reveals the influence of molecular structure on photovoltaic performance, highlighting the importance of chemical modifications (Cao et al., 2017).
Physical Properties Analysis
The physical properties of C60 derivatives are significantly influenced by their molecular structure and aggregation behavior. For example, the aggregation of amphiphilic C60 derivatives in water can lead to the formation of various morphologies, such as nanosheets and nanorods, which are determined by the number and pattern of substituted hydrophilic chains (Chen et al., 2019).
Scientific Research Applications
Environmental Applications
A novel fullerene derivative, including a chelating group attached to the fullerene core, was prepared by photoreaction of C60 and sodium diethyldithiocarbamate (NaDDC) in a toluene-methanol medium. This derivative was utilized for the speciation of lead in environmental waters by preconcentration, showing high adsorption efficiency, selectivity, and stability, providing detection limits of 4-15 ng/L (Baena, Gallego, & Valcárcel, 2002).
Organic Photovoltaics
Indene-C60 bisadduct (IC60BA) has been highlighted for its significantly higher open-circuit voltage (Voc) than monoadducts, making it a focus as electron acceptor materials in polymer solar cells (PSCs). A study for the first time isolated 12 major regioisomers of IC60BA and carried out an investigation regarding their structure, abundance, solubility, and corresponding photovoltaic performance, demonstrating the dramatic impact of regioisomeric structures on device efficiency (Cao et al., 2017).
Material Science
Research on fullerene C60 derivatives has shown their importance in designing new materials, with a quarter-century dedicated to producing stable, well-characterized, and highly soluble fullerene derivatives. These efforts have enriched the literature with examples of fullerenes' direct involvement in a wide number of fields, especially in new materials design (Montellano López, Mateo‐Alonso, & Prato, 2011).
Antioxidant Properties
Amphiphilic derivatives of fullerene C60 have been synthesized and investigated for their aggregation behavior and antioxidant properties. These derivatives showed remarkable scavenging capabilities for hydroxyl radicals, with efficiencies up to ∼97.79% at certain concentrations, highlighting their potential biomedical applications (Chen et al., 2019).
Chemical Synthesis and Reactivity
FeCl3-mediated retro-reactions of fullerene derivatives to C60 have been demonstrated, showing substrate selectivity and suggesting several potential applications due to the mild reaction conditions and simple operations (Hashiguchi, Ueno, & Matsuo, 2014).
Future Directions
The future research directions for IC60MA could involve further investigation into its potential applications in areas such as polymer solar cells . Additionally, more research could be done to fully understand the regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells .
Mechanism of Action
Target of Action
The primary target of the indene-C60 monoadduct, a derivative of C60 fullerene, is the electron transport chain in perovskite solar cells . The compound acts as an electron transport material, facilitating the movement of electrons within the cell .
Mode of Action
The indene-C60 monoadduct interacts with its target by enhancing electron mobility. It achieves this through its elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level . This property allows the compound to effectively transport electrons, contributing to the overall efficiency of the solar cell .
Biochemical Pathways
The indene-C60 monoadduct doesn’t directly participate in biochemical pathways as it primarily functions in the realm of materials science and energy production. Its role in electron transport is crucial for the operation of perovskite solar cells .
Pharmacokinetics
The compound has a high solubility, which can be attributed to its hyperbranched structure . This high solubility potentially enhances its dispersion in the organic phase, which could be analogous to bioavailability in pharmacological contexts.
Result of Action
The primary result of the indene-C60 monoadduct’s action is the enhancement of the power conversion efficiency in perovskite solar cells . The performance of the solar cells can be affected by the phase separation between the indene-c60 monoadduct and other components of the cell .
Action Environment
The action of the indene-C60 monoadduct can be influenced by various environmental factors. For instance, the structural matching between the indene-C60 monoadduct and other materials in the solar cell can impact the cell’s performance . Additionally, the solubility of the compound can be affected by the characteristics of the organic phase in which it is dispersed .
Biochemical Analysis
Biochemical Properties
The indene-C60 monoadduct plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial enzymes, influencing mitochondrial dynamics and function . The compound’s antioxidant properties allow it to modulate reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress. Additionally, the indene-C60 monoadduct can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The indene-C60 monoadduct exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microglial cells, the compound can attenuate neuroinflammatory responses by modulating mitochondrial dynamics and reducing ROS production . This modulation can lead to changes in the activation of nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) signaling pathways, ultimately affecting the production of pro-inflammatory mediators. Such effects highlight the potential of the indene-C60 monoadduct in therapeutic applications.
Molecular Mechanism
At the molecular level, the indene-C60 monoadduct exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, influencing their activity. For instance, the compound’s interaction with mitochondrial enzymes can inhibit excessive mitochondrial fission and promote mitochondrial fusion, thereby maintaining mitochondrial integrity and function . Additionally, the indene-C60 monoadduct can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the indene-C60 monoadduct can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the indene-C60 monoadduct remains stable under physiological conditions, allowing it to exert sustained effects on cells . Prolonged exposure to the compound may lead to gradual degradation, which can alter its efficacy and impact on cellular processes. Long-term studies are essential to understand the temporal dynamics of the indene-C60 monoadduct’s effects.
Dosage Effects in Animal Models
The effects of the indene-C60 monoadduct vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and modulating inflammatory responses . At high doses, the indene-C60 monoadduct may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular homeostasis. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
The indene-C60 monoadduct is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s antioxidant properties enable it to scavenge ROS, thereby influencing redox balance and metabolic homeostasis . Additionally, the indene-C60 monoadduct can affect the activity of enzymes involved in mitochondrial metabolism, further highlighting its role in cellular energy regulation.
Transport and Distribution
The transport and distribution of the indene-C60 monoadduct within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Once inside the cells, the indene-C60 monoadduct can accumulate in mitochondria, where it exerts its effects on mitochondrial dynamics and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of the indene-C60 monoadduct plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its accumulation in mitochondria allows it to modulate mitochondrial dynamics and protect against oxidative stress. The precise localization of the indene-C60 monoadduct within cells is crucial for its efficacy and therapeutic applications.
properties
| { "Design of the Synthesis Pathway": "The synthesis of indene-C60 monoadduct involves the addition of an indene molecule to one of the carbon atoms of the C60 fullerene. This can be achieved through a Diels-Alder reaction between indene and a C60 derivative that has a reactive double bond. The reaction can be carried out under mild conditions to avoid the formation of unwanted byproducts.", "Starting Materials": [ "C60 derivative with a reactive double bond", "Indene" ], "Reaction": [ "1. Dissolve the C60 derivative in a suitable solvent, such as toluene or chloroform.", "2. Add indene to the solution and stir the mixture at room temperature for several hours.", "3. Heat the mixture to reflux for several hours to complete the reaction.", "4. Cool the mixture and filter off any precipitated solids.", "5. Wash the solid with a suitable solvent, such as methanol or ethanol, to remove any impurities.", "6. Dry the product under vacuum to obtain the indene-C60 monoadduct." ] } | |
CAS RN |
172885-96-0 |
Molecular Formula |
C20H30O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-ethylpyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B1180450.png)